molecular formula C14H8BrClN2O4S B11799377 5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B11799377
M. Wt: 415.6 g/mol
InChI Key: TXOGLBISEITLHN-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of bromine, chlorine, and a phenylsulfonyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of Bromine and Chlorine: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using a reagent like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid: Lacks the phenylsulfonyl group.

    4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid: Lacks the bromine atom.

    5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid: Lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the phenylsulfonyl group, makes 5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H8BrClN2O4S

Molecular Weight

415.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H8BrClN2O4S/c15-10-7-17-13-9(12(10)16)6-11(14(19)20)18(13)23(21,22)8-4-2-1-3-5-8/h1-7H,(H,19,20)

InChI Key

TXOGLBISEITLHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)Br)Cl)C(=O)O

Origin of Product

United States

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